molecular formula C17H20O7 B12065545 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose

1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose

Cat. No.: B12065545
M. Wt: 336.3 g/mol
InChI Key: KWHFDANUMSULSB-UHFFFAOYSA-N
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Description

1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose is a synthetic organic compound derived from ribose, a naturally occurring sugar. This compound is characterized by the presence of acetyl and benzoyl groups, which are esterified to the ribose molecule. It is primarily used in the synthesis of nucleoside analogues and other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of ribose are protected using acetyl groups. This is achieved by reacting ribose with acetic anhydride in the presence of a catalyst such as pyridine.

    Benzoylation: The protected ribose is then reacted with benzoyl chloride in the presence of a base like pyridine to introduce the benzoyl group.

    Deoxygenation and Methylation: The deoxygenation at the 3-position and subsequent methylation are carried out using specific reagents and conditions to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are scaled up using industrial reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl or benzoyl groups using nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of nucleoside analogues and other complex organic molecules.

    Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: It serves as a precursor for the synthesis of antiviral and anticancer agents.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of biologically active molecules. It can also inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Di-O-acetyl-5-O-benzoyl-3-O-methyl-D-ribofuranose: Similar structure but with a methoxy group instead of a methyl group.

    1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(4-methyl) benzoyl-L-ribofuranose: Contains an azido group, used in click chemistry.

    1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose: Contains additional benzoyl groups, used in nucleoside synthesis.

Uniqueness

1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose is unique due to its specific combination of acetyl, benzoyl, and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds.

Properties

Molecular Formula

C17H20O7

Molecular Weight

336.3 g/mol

IUPAC Name

(4,5-diacetyloxy-3-methyloxolan-2-yl)methyl benzoate

InChI

InChI=1S/C17H20O7/c1-10-14(9-21-16(20)13-7-5-4-6-8-13)24-17(23-12(3)19)15(10)22-11(2)18/h4-8,10,14-15,17H,9H2,1-3H3

InChI Key

KWHFDANUMSULSB-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(C1OC(=O)C)OC(=O)C)COC(=O)C2=CC=CC=C2

Origin of Product

United States

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